![molecular formula C20H17BrN2O2 B2718826 1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol CAS No. 691398-57-9](/img/structure/B2718826.png)
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol
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Overview
Description
Molecular Structure Analysis
The benzimidazole group is a planar, aromatic, and heterocyclic entity. The bromonaphthalene group is also aromatic and planar. The propyl linker provides flexibility to the molecule, and the terminal hydroxyl group can participate in hydrogen bonding .Chemical Reactions Analysis
The benzimidazole group can act as a weak base, and the bromine atom on the naphthalene ring can be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Generally, it would be expected to have moderate solubility in organic solvents due to its aromatic rings, and the hydroxyl group could enhance its solubility in water .Scientific Research Applications
Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
This compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . The method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Formation of Quinoxaline
In the absence of sulfur, quinoxaline was obtained in 1,4-dioxane . This indicates that the compound can be used in the synthesis of quinoxalines .
Synthesis of Pd(II) Complex
The compound has been used in the design of a therapeutic active Pd(II) complex . The structure of the ligand and its Pd(II) complex was characterized via various spectroscopic techniques .
Antiproliferative Activity
The Pd(II) complex derived from the compound exhibited excellent antiproliferative potency against various carcinoma cell lines . This suggests potential applications in cancer therapy .
Antiangiogenic Effect
The Pd(II) complex derived from the compound showed antiangiogenic effect , suggesting its potential use in inhibiting the formation of new blood vessels, particularly in the context of cancer treatment .
Promotion of Apoptosis
The Pd(II) complex derived from the compound promoted apoptosis, as verified by DNA condensation and FACS analysis . This indicates its potential use in inducing programmed cell death in cancer cells .
DNA Binding
The Pd(II) complex derived from the compound showed a significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA . This suggests its potential use in DNA binding studies .
Potential Anticancer Drug
The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(6-bromonaphthalen-2-yl)oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c21-16-7-5-15-10-18(8-6-14(15)9-16)25-12-17(24)11-23-13-22-19-3-1-2-4-20(19)23/h1-10,13,17,24H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRTUSICDCISHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzo[d]imidazol-1-yl)-3-((6-bromonaphthalen-2-yl)oxy)propan-2-ol |
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